(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid
Description
Research Background
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (C₈H₁₃FO₂) is a cyclohexane derivative characterized by a fluoromethyl (-CH₂F) group at the 3-position and a carboxylic acid (-COOH) moiety at the 1-position. The compound’s stereochemistry, defined by its (1R,3S) configuration, creates a rigid bicyclic framework that influences both its physicochemical properties and reactivity. Fluorine’s strong electronegativity (-CH₂F: σₚ = 0.52) modifies electron density across the cyclohexane ring, enhancing the carboxylic acid’s acidity (predicted pKa ≈ 4.2–4.5) compared to non-fluorinated analogs. This structural motif is increasingly utilized in pharmaceutical intermediates, where fluorinated cyclohexanes improve metabolic stability and membrane permeability.
Historical Context of Cyclohexane Derivatives
Cyclohexane carboxylic acids emerged as critical scaffolds in the mid-20th century with the development of conformational analysis by Derek Barton. Early derivatives, such as 3-ethylcyclohexane-1-carboxylic acid (C₉H₁₆O₂), demonstrated the role of substituent stereochemistry in dictating ring puckering and intermolecular interactions. The introduction of fluorine-containing groups began in the 1990s, driven by advances in electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI). For example, 3-(trifluoromethyl)cyclohexane-1-carboxylic acid (C₈H₁₁F₃O₂) became a benchmark for studying steric and electronic effects of -CF₃ groups. The fluoromethyl variant represents a recent innovation, balancing fluorine’s electronic effects with reduced steric bulk compared to -CF₃.
Significance in Organic Chemistry
This compound addresses two key challenges in medicinal chemistry:
- Stereochemical Precision : The (1R,3S) configuration enables selective interactions with chiral biological targets, such as G-protein-coupled receptors.
- Fluorine-Mediated Optimization : The -CH₂F group modulates lipophilicity (calculated logP ≈ 1.8) without introducing excessive steric hindrance, a limitation observed in bulkier -CF₃ analogs.
Recent studies highlight its utility in peptide mimetics, where the cyclohexane core replaces flexible amino acid side chains to enforce specific conformations.
Research Objectives
Current investigations prioritize:
- Synthetic Methodologies : Developing enantioselective routes to bypass racemic mixtures (e.g., kinetic resolution using lipases).
- Structure-Activity Relationships (SAR) : Correlating the fluoromethyl group’s position with bioactivity in kinase inhibitors.
- Computational Modeling : Using density functional theory (DFT) to predict carboxylate protonation states in enzyme active sites.
Theoretical Framework
The compound’s behavior is governed by three interrelated principles:
- Conformational Analysis : The chair conformation places the fluoromethyl group in an equatorial orientation, minimizing 1,3-diaxial strain. Axial positioning of the carboxylic acid group stabilizes the structure through hydrogen bonding with solvents.
- Electronic Effects : Fluorine’s -I effect increases the carboxylic acid’s acidity, favoring deprotonation (ΔG ≈ −12.3 kcal/mol) under physiological conditions.
- Stereoelectronic Control : Hyperconjugation between the C-F σ* orbital and adjacent C-H bonds (Bürgi-Dunitz angle ≈ 107°) directs nucleophilic attacks to specific ring positions.
Table 1: Comparative Properties of Fluorinated Cyclohexane Carboxylic Acids
Properties
IUPAC Name |
(1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZABMQUMDEBZ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of a fluoromethyl group to a cyclohexane ring. One common method is the fluoromethylation of cyclohexane derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The fluoromethyl group’s electronegativity and steric profile differ significantly from other substituents (e.g., hydroxy, methoxycarbonyl, or aromatic groups). Key comparisons include:
Table 1: Physical Properties of Selected Cyclohexane Carboxylic Acid Derivatives
*LogP estimated using fragment-based methods.
- Fluoromethyl vs. Hydroxy : The fluoromethyl group increases lipophilicity (LogP ~1.8 vs. ~0.5 for -OH), enhancing membrane permeability. However, the hydroxy group may participate in hydrogen bonding, affecting solubility .
- Fluoromethyl vs.
Enzyme Inhibition and Pharmacological Effects
- Cycloleucine Analogues: Carbocyclic amino acids like 1-aminocyclopentane-1-carboxylic acid (cycloleucine) inhibit S-adenosylmethionine synthesis. Substituents at the 3-position (e.g., methylthio or nitro groups) modulate activity. The fluoromethyl group’s small size and electronegativity may mimic methyl substituents, preserving inhibitory potency while enhancing metabolic resistance .
- Synergistic Activity : (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid () acts as a repellent synergist. The cyclohexane backbone in the target compound may offer improved stability over cyclopropane derivatives but with reduced ring strain effects .
Q & A
What are the optimal synthetic routes for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, considering its stereochemistry?
Answer:
Synthesis of this compound typically involves multi-step strategies to achieve the (1R,3S) configuration. Key steps include:
- Asymmetric Cyclohexane Functionalization : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to introduce the fluoromethyl group stereoselectively .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety .
- Fluoromethylation : Fluorine can be introduced via nucleophilic substitution (e.g., KF in DMF) or electrophilic fluorination agents (e.g., Selectfluor®) .
Methodological Tip : Monitor stereochemical integrity using chiral HPLC or circular dichroism (CD) spectroscopy at each step .
Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : - and -NMR identify fluorine coupling patterns and confirm substituent positions. NOE (Nuclear Overhauser Effect) experiments validate spatial arrangements of substituents .
- X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated for similar (1R,3S)-configured cyclohexane derivatives .
- Mass Spectrometry (HRMS) : Verifies molecular weight and detects impurities (e.g., diastereomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
